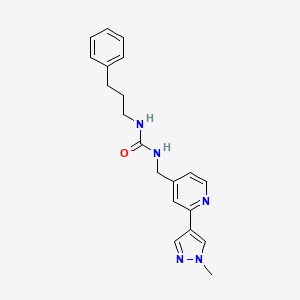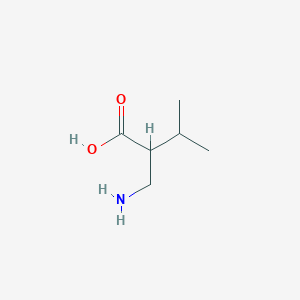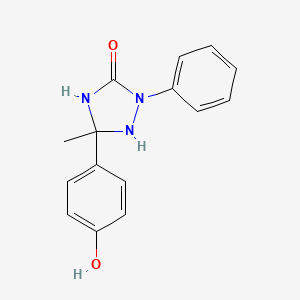
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a urea-based compound that belongs to the class of small molecules known as protein kinase inhibitors. Protein kinases are enzymes that play a crucial role in regulating cellular processes, and their dysfunction has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders. MP-10 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Aplicaciones Científicas De Investigación
Conformational Analysis and Binding Properties
- Intramolecular Hydrogen Bonding and Cytosine Complexation : Pyrid-2-yl ureas, including compounds similar to the one , exhibit interesting conformational behavior and binding properties. They show a preference for certain conformations and have the ability to bind cytosine in specific environments. This suggests potential applications in studying molecular interactions and designing molecules with specific binding characteristics (Chien et al., 2004).
Hydrogel Formation and Physical Properties
- Hydrogel Formation : Certain pyridyl urea derivatives can form hydrogels in specific acidic conditions. The morphology and rheology of these gels can be tuned by changing the anion type, providing a method for controlling the physical properties of the gels. This suggests potential applications in materials science for creating tailored hydrogels with specific properties (Lloyd & Steed, 2011).
Anticancer Applications
- Anticancer Activity : Diaryl ureas, including compounds structurally related to the specified chemical, have been designed and evaluated for their anticancer activity. Some of these compounds have shown significant antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Feng et al., 2020).
Antimicrobial Activity
- Antimicrobial Activity : Pyrimidine derivatives, including those structurally related to the specified compound, have been studied for their antimicrobial properties. This research suggests potential applications of such compounds in the development of new antimicrobial agents (Rathod & Solanki, 2018).
- Synthesis and Antibacterial Evaluation : Further studies have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, including pyridyl ureas, which exhibit antibacterial properties. This indicates the potential application of such compounds in the development of new antibacterial agents (Azab et al., 2013).
Miscellaneous Applications
- Ion-Pair Binding : Mixed N,S-donor 2-ureidopyridine ligands, which include pyridyl ureas, have shown the ability to bind ion-pairs via simultaneous coordination and hydrogen bonding interactions. This suggests potential applications in the development of materials or systems for specific ion detection or separation (Qureshi et al., 2009).
Propiedades
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-25-15-18(14-24-25)19-12-17(9-11-21-19)13-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-12,14-15H,5,8,10,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIKRROJHCMZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662754.png)




![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2662762.png)

![(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2662766.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2662768.png)
![{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride](/img/structure/B2662772.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)
![1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2662774.png)